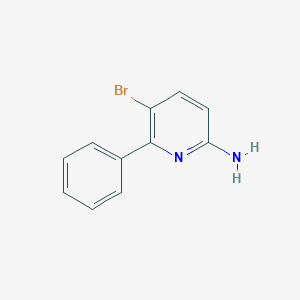

5-Bromo-6-phenyl-pyridin-2-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-9-6-7-10(13)14-11(9)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZPUJVRHGDYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Phenyl Pyridin 2 Ylamine and Analogues

Retrosynthetic Analysis of the 5-Bromo-6-phenyl-pyridin-2-ylamine Core

A logical retrosynthetic analysis of the target molecule, this compound, reveals several key bond disconnections that lead to readily available starting materials. The primary disconnections involve the carbon-carbon (C-C) bond between the pyridine (B92270) ring and the phenyl group, and the carbon-nitrogen (C-N) bond of the amino group.

C-C Bond Disconnection: This disconnection points towards a cross-coupling strategy, where a halogenated 2-aminopyridine (B139424) derivative and a phenyl-containing organometallic reagent are coupled. The most common precursors envisioned through this route are a 5-bromo-6-halopyridin-2-ylamine and a phenylboronic acid or a related organometallic species.

C-N Bond Disconnection: Alternatively, disconnecting the C-N bond suggests a nucleophilic aromatic substitution or a metal-catalyzed amination of a suitable 5-bromo-6-phenyl-2-halopyridine. This approach would require the prior formation of the 5-bromo-6-phenylpyridine core.

These retrosynthetic pathways form the basis for the direct synthesis approaches discussed in the following sections.

Direct Synthesis Approaches to the this compound Scaffold

The direct synthesis of the this compound scaffold is predominantly achieved through metal-catalyzed cross-coupling reactions, which allow for the efficient formation of the key C-C and C-N bonds.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The construction of the biaryl linkage between the pyridine and phenyl rings is a critical step. Several palladium- and copper-catalyzed reactions have proven effective for this transformation.

The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov In the context of synthesizing the target scaffold, this reaction typically involves the coupling of a dihalogenated pyridine, such as 2,5-dibromopyridine (B19318) or 5-bromo-2-chloropyridine, with phenylboronic acid. The regioselectivity of the coupling is a key consideration, often favoring reaction at the more reactive halogen position.

For instance, the synthesis of novel pyridine derivatives has been achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.govmdpi.com These reactions are typically catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium carbonate or potassium phosphate. nih.govmdpi.comnih.gov The choice of solvent, often a mixture of an organic solvent like 1,4-dioxane (B91453) or dimethoxyethane and water, is also crucial for the reaction's success. nih.govmdpi.comnih.gov

A study on the synthesis of novel pyrrolyl and thiophenyl indazoles also highlights the utility of the Suzuki coupling with 5-bromoindazoles and heteroaryl boronic acids, catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]. nih.gov This further demonstrates the versatility of this methodology for creating C-C bonds in heterocyclic systems.

| Reactants | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine, Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-aryl-2-methylpyridin-3-amine derivatives | Moderate to good | nih.govmdpi.com |

| 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | nih.gov |

| 5-bromoindole, Phenylboronic acid | Ligand-free Pd-nanoparticles | - | - | 5-phenylindole | - | researchgate.net |

Copper-catalyzed coupling reactions offer a more economical alternative to palladium-based systems for the formation of aryl-heteroaryl bonds. researchgate.net These reactions, often referred to as Ullmann-type couplings, have been successfully employed for the N-arylation of various nitrogen-containing heterocycles. researchgate.netnih.gov

For example, an efficient copper-catalyzed coupling of pyridin-2-ones with aryl and heterocyclic halides has been established using a protocol based on Buchwald's work. researchgate.net This method is noted for its mild conditions and high yields. researchgate.net Similarly, the Chan-Lam coupling, which utilizes arylboronic acids, provides a mild, room-temperature route to N-arylated heteroarenes. researchgate.net

While direct examples for the synthesis of this compound via copper-catalyzed C-C bond formation are less common in the provided literature, the principles of these reactions are applicable. A plausible route would involve the coupling of a suitable 2-aminopyridine derivative with a phenyl-containing reagent under copper catalysis.

The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide catalyzed by palladium, is another versatile method for C-C bond formation. wikipedia.orglibretexts.orgnumberanalytics.com This reaction is known for its tolerance of a wide variety of functional groups, and the stability of organostannanes to air and moisture. wikipedia.org

The mechanism of the Stille reaction involves oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org Vinyl and aryl halides are common coupling partners. wikipedia.org

In comparison to the Suzuki-Miyaura coupling, a major drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org However, it remains a valuable tool, especially in cases where the corresponding boronic acids are unstable or difficult to prepare. For the synthesis of the target compound, a Stille coupling could be envisioned between a dihalogenated pyridine and a phenyltin reagent.

Palladium-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling Strategies for Aminopyridine Formation

The introduction of the amino group at the C-2 position of the pyridine ring is another critical transformation. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose. cmu.edu

These reactions allow for the coupling of aryl halides or triflates with a wide variety of amines. cmu.edu For the synthesis of this compound, this would typically involve the amination of a 2-halo-5-bromo-6-phenylpyridine. The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions. cmu.edu For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands have been shown to be particularly effective for the amination of chloropyridines. cmu.edu

An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed using a Pd precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos. nih.gov This highlights the continuous development of more effective catalyst systems for challenging C-N coupling reactions. The amination of aryl bromides has also been successfully achieved using Pd(OAc)₂ with the chelating ligand Xantphos. capes.gov.br

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield | Reference |

| Aryl Chlorides/Bromides/Triflates | Various amines | Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂ or (o-biphenyl)PCy₂ | - | Aryl amines | - | cmu.edu |

| 4-bromo-1H-imidazole | Aniline | Pd precatalyst / tBuBrettPhos | - | 4-anilino-1H-imidazole | Moderate to excellent | nih.gov |

| Aryl Bromides | Primary aliphatic amines, anilines, cyclic secondary amines | Pd(OAc)₂ / Xantphos | - | Aryl amines | Good | capes.gov.br |

| Aryl Halides | Rink-resins | Pd₂(dba)₃ / BINAP | NaO-t-Bu | Amination products | Moderate to good | nih.gov |

Base-Promoted Cascade Reactions for Substituted Aminopyridines

Base-promoted cascade reactions offer an efficient and atom-economical approach to constructing highly substituted aminopyridine frameworks from simple precursors in a single operation. These reactions involve a sequence of intramolecular and intermolecular transformations, initiated by a base, that rapidly build molecular complexity.

A notable example involves the reaction of N-propargylic β-enaminones with formamides in the presence of a base like sodium hydroxide (B78521) (NaOH). acs.orgx-mol.com This process is believed to proceed through the in situ formation of a 1,4-oxazepine (B8637140) intermediate. The formamide (B127407) then acts as a nucleophile, attacking the oxazepine, which triggers a cascade of cyclization and rearrangement events, ultimately leading to the formation of a densely substituted 2-aminopyridine. acs.orgx-mol.com A key advantage of this method is the use of the formyl group as a "traceless" activating group for the amine, as it is removed in situ during the reaction sequence. acs.orgx-mol.com The reaction proceeds smoothly at room temperature and generates only water and sodium formate (B1220265) as byproducts, highlighting its environmental compatibility. acs.orgx-mol.com

Another powerful cascade strategy utilizes 1,1-enediamines (EDAMs) as key building blocks. In a process promoted by a base such as piperidine (B6355638) or triethylamine (B128534) (Et3N), EDAMs react with compounds like (E)-ethyl 2-oxo-4-phenylbut-3-enoates or aryl vinamidinium salts. researchgate.netresearchgate.net This reaction assembles the 4-aryl-2-aminopyridine core with high regioselectivity. researchgate.net Mechanistic proposals suggest that the reaction is initiated by a Michael addition of the enediamine to the α,β-unsaturated system, followed by an intramolecular cyclization and subsequent elimination of an amine to afford the aromatic pyridine ring. researchgate.net These methods are valued for their operational simplicity, use of inexpensive starting materials, and good to excellent yields. researchgate.netresearchgate.net

Table 1: Overview of Base-Promoted Cascade Reactions for 2-Aminopyridine Synthesis

| Precursor 1 | Precursor 2 | Base | Key Features | Reference |

|---|---|---|---|---|

| N-Propargylic β-enaminones | Formamides | NaOH | Room temperature; In situ deformylation; Forms densely substituted products. | acs.orgx-mol.com |

| 1,1-Enediamines | (E)-ethyl 2-oxo-4-phenylbut-3-enoates | Piperidine | Environmentally friendly solvent (EtOH); Good yields; High regioselectivity. | researchgate.net |

Synthesis of Key Precursors and Strategic Intermediates

The construction of this compound is a multi-step process that relies on the strategic and regioselective introduction of each substituent onto the pyridine ring. This involves the synthesis of key precursors through carefully controlled halogenation, amination, and phenylation reactions.

Selective Halogenation Techniques for Pyridine Scaffolds at Specific Positions (e.g., C5-Bromination)

The introduction of a bromine atom at the C5 position of a pyridine ring is a critical step that requires precise control of regioselectivity. Direct electrophilic halogenation of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack and typically requires harsh conditions. chemrxiv.org

To achieve C5-selectivity, modern synthetic methods are often employed. Copper-promoted bromination has emerged as an effective strategy. For instance, in systems like 8-aminoquinoline (B160924) amides, which serve as a useful model, a copper catalyst can direct the bromination specifically to the C5 position using alkyl bromides as the bromine source in a solvent like DMSO. beilstein-journals.org This method avoids the need for strong acids or oxidants and demonstrates high functional group tolerance. beilstein-journals.org

Another class of reagents for selective bromination includes N-bromoamides and related compounds. 1,3-Dibromo-5,5-dimethylhydantoin (DBH) is a valuable reagent that can effectively brominate pyrimidine (B1678525) nucleosides at the C5 position, a transformation that shares electronic similarities with the C5-bromination of pyridines. nih.gov The reaction can be performed in aprotic solvents, and its efficiency is often enhanced by the addition of a Lewis acid. nih.gov Such methods offer milder alternatives to traditional bromination with elemental bromine.

Table 2: Reagents for Selective C5-Bromination of Pyridine and Related Heterocycles

| Reagent | Catalyst/Additive | Key Features | Reference |

|---|---|---|---|

| Alkyl Bromides | Copper(II) salts (e.g., CuBr₂) | High C5-selectivity in directing-group assisted reactions; Mild conditions. | beilstein-journals.org |

| Ethyl bromodifluoroacetate | Copper(II) catalyst | Acts as a bifunctional reagent for either bromination or difluoromethylation. | rsc.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Lewis Acid (optional) | Effective for C5-bromination of electron-rich pyrimidines; Mild conditions. | nih.gov |

Regioselective Introduction of the Amino Functionality (C2-Amination)

Placing an amino group specifically at the C2 position of the pyridine ring is a foundational transformation in the synthesis of the target compound. The C2 and C6 positions of pyridine are electron-deficient and thus susceptible to nucleophilic attack.

The Chichibabin reaction is a classic method for this purpose, traditionally involving the reaction of pyridine with sodium amide (NaNH₂) to directly install a primary amino group at the C2 position. ntu.edu.sg Modern variations of this reaction have been developed to proceed under milder conditions. For example, a composite of sodium hydride (NaH) and an iodide additive can mediate the C2-amination with various amines at lower temperatures than the traditional approach. ntu.edu.sg

An alternative and widely used strategy for C2-amination involves the corresponding pyridine N-oxide. The N-oxide activates the C2 and C6 positions towards nucleophilic attack. researchgate.netnih.gov Treatment of a pyridine N-oxide with an activating agent like tosyl chloride, followed by reaction with an amine source such as potassium phthalimide (B116566) and subsequent hydrolysis, provides a chemo-selective route to 2-aminopyridines in good to excellent yields. researchgate.net This method is scalable and utilizes inexpensive, commercially available reagents. researchgate.net Another approach uses saccharin (B28170) as an ammonium (B1175870) surrogate for the regioselective amination of 3,5-disubstituted pyridine N-oxides, allowing for a one-pot process under mild conditions. nih.gov

Phenyl Group Installation Methodologies (e.g., Organolithium Chemistry)

The introduction of the phenyl group at the C6 position is typically achieved through the reaction of a suitably substituted pyridine precursor with a powerful carbon nucleophile. Organolithium reagents, particularly phenyllithium (B1222949) (PhLi), are highly effective for this purpose. wikipedia.org

The C-Li bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. wikipedia.org In a typical reaction, phenyllithium adds to the electron-deficient C6 position of a pyridine ring. For example, the synthesis of 2-phenylpyridine (B120327) can be accomplished by reacting pyridine with phenyllithium, which is prepared in situ from bromobenzene (B47551) and lithium metal. orgsyn.org The reaction is typically performed in a non-polar solvent like toluene (B28343) at elevated temperatures. orgsyn.org The initial addition product is then quenched with water to yield the final phenylated pyridine. The success of this reaction is highly dependent on anhydrous conditions. orgsyn.org This methodology can be applied to substituted pyridines to install a phenyl group at a specific, electronically activated position, such as the C6 position adjacent to the ring nitrogen.

Advanced Synthetic Transformations and Derivatization Strategies

Once the core structure of this compound is assembled, the bromine atom serves as a versatile functional handle for further molecular diversification.

Functionalization of the Bromine Atom via Nucleophilic Substitution Reactions

The bromine atom at the C5 position of the pyridine ring can be replaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. However, the reactivity of halopyridines in SₙAr reactions is highly dependent on the position of the halogen. Positions 2, 4, and 6 are electronically activated for nucleophilic attack because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen. researchgate.netquimicaorganica.org

Conversely, the C3 and C5 positions are not directly activated by the ring nitrogen, and nucleophilic substitution at these sites is generally more difficult. researchgate.net For a reaction to occur at C5 on the this compound scaffold, the reaction conditions must be more forcing, or the nucleophile must be sufficiently strong. The electronic effects of the existing C2-amino and C6-phenyl substituents will also modulate the reactivity of the C5 position. While direct SₙAr at C5 is less common than at C2/C4/C6, it can be achieved. For instance, studies on the related 5-bromo-1,2,3-triazine (B172147) system have shown that nucleophilic substitution with phenols can occur at the C5 position to form aryloxy derivatives. acs.org This suggests that with appropriate nucleophiles (e.g., alkoxides, thiolates, or amines) and conditions (e.g., elevated temperature, strong base), the C5-bromo substituent can be displaced to generate a diverse library of analogues.

Table 3: List of Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| 1,1-enediamines | |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | |

| 2-phenylpyridine | |

| 5-bromo-1,2,3-triazine | |

| 8-aminoquinoline | |

| Bromobenzene | |

| Ethyl bromodifluoroacetate | |

| N-Bromosuccinimide (NBS) | |

| N-propargylic β-enaminones | |

| Phenyllithium | |

| Potassium phthalimide | |

| Pyridine N-oxide | |

| Saccharin | |

| Sodium amide | |

| Sodium hydride |

Transformations Involving the Aminopyridine Moiety (e.g., Acylation, Alkylation)

The amino group on the pyridine ring is a versatile handle for a variety of chemical transformations, including acylation and alkylation. These reactions allow for the introduction of diverse functional groups, which can significantly modulate the compound's physicochemical and biological properties.

Acylation: The acylation of aminopyridines is a fundamental transformation. For instance, in related systems, the amino group of substituted pyridines readily reacts with acylating agents. A relevant example is the acylation of 5-bromo-2-methoxypyridin-3-amine (B1520566) with various benzene-1-sulfonyl chlorides in pyridine, which proceeds smoothly at room temperature to yield the corresponding sulfonamides. nih.gov This method highlights a common strategy for introducing aryl sulfonyl groups. nih.gov Another advanced acylation technique involves the Palladium(II)-catalyzed carbonylative acylation of N-phenyl-2-aminopyridines using dimethylformamide (DMF) as the acyl source and carbon monoxide (CO), demonstrating a modern approach to C-N bond functionalization. rsc.org

Alkylation: Alkylation of the amino group or the pyridine nitrogen can be achieved through various methods. A direct approach involves the reaction of a bromo-substituted pyridine with a primary amine under pressure and heat. For example, 2,6-Dibromopyridine can be selectively mono- or di-alkylated by reacting it with primary amines like methylamine (B109427) or ethylamine. georgiasouthern.edu This nucleophilic aromatic substitution provides a straightforward route to N-alkylated aminopyridines. georgiasouthern.edu

The table below summarizes representative transformation reactions on aminopyridine analogues.

| Starting Material | Reagents/Conditions | Product Type | Yield |

| 5-bromo-2-methoxypyridin-3-amine | Benzenesulfonyl chloride, Pyridine, rt | N-acylated sulfonamide | 67.8% |

| 5-bromo-2-methoxypyridin-3-amine | 2,4-difluorobenzene-1-sulfonyl chloride, Pyridine, rt | N-acylated sulfonamide | 75.4% |

| N-phenyl-2-aminopyridine | DMF, CO, Pd(OAc)₂, DPPP, K₂CO₃, Toluene, 130 °C | N-acylated aminopyridine | N/A |

| 2,6-Dibromopyridine | Methylamine, Pressure tube | 2-Bromo-6-methylaminopyridine | 54.1% |

| 2,6-Dibromopyridine | Methylamine, Pressure tube | 2,6-Dimethylaminopyridine | 37.7% |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more simple starting materials in a single step. semanticscholar.org These reactions are prized for their high atom economy, efficiency, and ability to generate diverse molecular libraries. acs.orgrsc.orgmdpi.comresearchgate.netsemanticscholar.org For the synthesis of highly substituted pyridines analogous to this compound, MCRs offer a convergent and flexible approach.

A notable example is the catalyst-free, four-component reaction between an acetophenone, an aldehyde, malononitrile, and ammonium carbonate under solvent-free conditions to produce substituted 2-aminopyridines. mdpi.comsemanticscholar.org This method provides a green and efficient pathway to functionalized pyridine cores. mdpi.comsemanticscholar.org Another strategy involves a one-pot, three-component synthesis of 2-aminopyridines from enaminones and primary amines under solvent-free conditions. researchgate.net

Furthermore, MCRs have been employed to synthesize pyridine derivatives bearing bromo and phenyl substituents. For instance, a one-pot synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives has been developed using microwave irradiation, which significantly reduces reaction times and increases yields compared to conventional heating. researchgate.net Transition-metal-catalyst-free MCRs have also been developed to create complex fused heterocyclic polymers from 2-aminopyridine, diisocyanides, and dialdehydes, showcasing the versatility of the aminopyridine building block. acs.org

The table below illustrates the scope of MCRs in synthesizing aminopyridine derivatives.

| Reaction Components | Catalyst/Conditions | Product Type | Key Features |

| Acetophenone, Benzaldehyde, Malononitrile, Ammonium Carbonate | Catalyst-free, Solvent-free, rt | Substituted 2-aminopyridine | Environmentally friendly, high yield |

| 1,1-enediamines, Benzaldehyde derivatives, 1,3-dicarbonyl compounds | N/A | Fluorinated 2-aminopyridine | Regioselective, one-pot procedure |

| Diisocyanides, Dialdehydes, 2-Aminopyridine | Catalyst-free, Ethanol (B145695) | Imidazo[1,2-a]pyridine-containing polymers | High atom economy, product diversity |

| 1,3-indandione, Substituted benzaldehyde, Malononitrile, Ammonium acetate | Microwave irradiation | 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile | Short reaction time, high yields |

| 3-amino-1,2,4-triazole, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, Acetone | HCl, MeOH, Reflux | Substituted tetrahydro acs.orgrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine | Biginelli-like condensation |

Vilsmeier Reactions and Intramolecular Cyclization in Related Systems

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). wikipedia.orgnih.govijpcbs.com Beyond simple formylation, the Vilsmeier reagent can act as an activator, triggering cyclization reactions to form fused heterocyclic systems. ijpcbs.comyoutube.com

In systems related to aminopyridines, the Vilsmeier-Haack reaction serves as a key step in tandem processes for ring construction. For example, 5-(2-chloroacetylamino)pyrazoles undergo a one-pot reaction with a Vilsmeier reagent (generated from formamide and PBr₃) that involves formylation followed by an intramolecular cyclization and subsequent rearrangements to yield pyrazolo[3,4-d]pyrimidine derivatives. rsc.org The electrophilic Vilsmeier reagent attacks the electron-rich C-4 position of the pyrazole (B372694) ring, initiating a cascade of reactions that culminates in the fused bicyclic product. rsc.org

In addition to the classical Vilsmeier-Haack reaction, other cyclization strategies are prevalent for elaborating aminopyridine scaffolds. Transition metal-catalyzed reactions, such as the Rhodium(III)-catalyzed annulation of N-aryl-2-aminopyridines with partners like alkynes or acrylates, provide a direct route to fused systems. rsc.org These reactions proceed via C-H activation of the aryl group, followed by insertion and intramolecular cyclization, offering an atom-economical pathway to complex polycyclic structures. rsc.org

The table below provides examples of Vilsmeier and related cyclization reactions.

| Substrate | Reagents/Conditions | Product Type | Reaction Type |

| 5-(2-Chloroacetylamino)pyrazoles | Formamide, PBr₃ | 6-[(formyloxy)methyl]-1H-pyrazolo[3,4-d]pyrimidine | Vilsmeier-Haack reaction and intramolecular cyclization |

| Spiroimidazolidinones | PBr₃/DMF | Rearranged aminoquinoline derivatives | Electrophilic rearrangement and cyclization |

| N-phenyl 2-aminopyridine | Propargylic alcohols, [RhCp*Cl₂]₂, AgSbF₆, DCE, 80 °C | Fused Imidazo[1,2-a]pyridines | Rh(III)-catalyzed C-H activation and annulation |

| Thiophen derivatives | DMF, POCl₃, 1,2-dichloroethane | Formylated thiophen | Vilsmeier-Haack Formylation |

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 6 Phenyl Pyridin 2 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 5-Bromo-6-phenyl-pyridin-2-ylamine is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the phenyl ring, and the amino group.

Pyridyl Protons: The pyridine ring has two aromatic protons. Their chemical shifts would be influenced by the electronic effects of the bromo, phenyl, and amino substituents. Typically, protons on a pyridine ring appear in the range of δ 7.0-8.5 ppm. The coupling between these protons would provide information about their relative positions.

Phenyl Protons: The protons of the phenyl group would likely appear as a multiplet in the aromatic region (δ 7.2-7.8 ppm), unless there is restricted rotation around the C-C bond connecting the two rings.

Amino Protons: The -NH₂ group would present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

For a structural analogue, 2-Amino-5-bromo-6-methylpyridine , the pyridyl protons are observed in the aromatic region, and the methyl protons appear as a distinct singlet in the upfield region. This provides a reference point for predicting the spectrum of the title compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, eleven distinct signals would be expected in a decoupled spectrum, corresponding to the eleven carbon atoms of the pyridyl and phenyl rings.

Pyridyl Carbons: The chemical shifts of the five carbons in the pyridine ring would be significantly affected by the substituents. The carbon bearing the bromine atom (C5) would be influenced by its electronegativity, while the carbon attached to the amino group (C2) and the phenyl group (C6) would also show characteristic shifts.

Phenyl Carbons: The six carbons of the phenyl ring would typically appear in the δ 125-140 ppm range. The ipso-carbon (attached to the pyridine ring) would have a distinct chemical shift.

Analysis of related compounds like 2-phenylpyridine (B120327) shows characteristic signals for both the pyridyl and phenyl carbons, aiding in the theoretical assignment for the target molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton networks within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the pyridine and phenyl rings and for assigning quaternary (non-protonated) carbon signals.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 peak pattern in the mass spectrum, which is a clear indicator of a monobrominated compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the cleavage of the bond between the pyridine and phenyl rings and other characteristic losses.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule.

N-H Stretching: The amino group (-NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: These vibrations would be observed above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic rings (pyridine and phenyl) would appear in the 1400-1600 cm⁻¹ region.

C-Br Stretching: A band corresponding to the C-Br stretching vibration would be expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

For comparison, the IR spectrum of 2-amino-5-bromopyridine shows characteristic bands for the amino group and the brominated pyridine ring, which would be expected to be present in the spectrum of this compound as well.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to study the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation arising from the phenyl and pyridine rings, along with the influence of the amino and bromo substituents, would likely result in absorption maxima at specific wavelengths.

In a typical analysis, the compound would be dissolved in a suitable solvent, such as ethanol (B145695) or chloroform, and the spectrum recorded over a range of approximately 200 to 800 nm. The resulting data would be presented in a table, detailing the absorption maxima (λmax) in nanometers and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. The observed transitions would then be assigned. For instance, studies on similar 2-aminopyridine (B139424) derivatives show that solvent polarity can influence the position of these absorption bands. nih.govsciforum.net

Hypothetical UV-Vis Spectral Data Table This table illustrates the expected format for reporting UV-Vis data; the values are not based on published experimental results for the specific title compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |

|---|---|---|---|

| Ethanol | Data not available | Data not available | π → π |

| Ethanol | Data not available | Data not available | n → π |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a crucial method for confirming the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₁₁H₉BrN₂, the analysis would determine the weight percentage of carbon (C), hydrogen (H), and nitrogen (N). Sulfur (S) analysis would also be performed to confirm its absence.

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula and atomic weights of its constituent elements. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. Research articles reporting the synthesis of new compounds, such as derivatives of 2-aminopyridine, routinely include such data to validate their structures. chemicalbook.com

Elemental Analysis Data Table The calculated values are based on the molecular formula C₁₁H₉BrN₂. The "Found" values would be determined experimentally.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 50.22 | Data not available |

| Hydrogen (H) | 3.45 | Data not available |

| Nitrogen (N) | 10.65 | Data not available |

Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Phenyl Pyridin 2 Ylamine

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic characteristics of molecules. For 5-Bromo-6-phenyl-pyridin-2-ylamine, DFT calculations offer a detailed picture of its geometry, the distribution of its electrons, and its chemical reactivity. These theoretical investigations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis

The first step in a DFT study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, a key structural feature is the dihedral angle between the pyridine (B92270) and phenyl rings. This angle is determined by a balance of electronic effects, such as conjugation, and steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyridine ring.

Conformational analysis reveals that the molecule is not perfectly planar. The phenyl group is twisted out of the plane of the pyridine ring by a certain angle to minimize steric repulsion. While specific experimental data for this compound is scarce, studies on analogous 2-phenylpyridine (B120327) and bromo-substituted pyridine derivatives suggest that this dihedral angle would be significant. researchgate.net The optimized geometrical parameters, including bond lengths and angles, can be calculated and compared with experimental data for similar molecules to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C5-Br | ~1.90 Å |

| C6-C(phenyl) | ~1.49 Å | |

| C2-N(amino) | ~1.38 Å | |

| N1-C2 | ~1.35 Å | |

| N1-C6 | ~1.34 Å | |

| Bond Angle | C5-C6-C(phenyl) | ~120° |

| N1-C6-C5 | ~122° | |

| N1-C2-N(amino) | ~118° | |

| Dihedral Angle | C5-C6-C(phenyl)-C(ortho) | Variable (non-zero) |

Note: These values are estimations based on DFT calculations of similar structures and general chemical principles, as direct computational studies on this compound are not widely published.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the nitrogen atom of the pyridine ring. The LUMO, on the other hand, is likely distributed over the phenyl and pyridine rings, with significant contributions from the carbon atom bonded to the bromine, which is a potential site for nucleophilic attack. DFT calculations for similar bromo-amino pyridine derivatives support these general observations. researchgate.netnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical)

| Parameter | Energy (eV) |

| HOMO | ~ -5.5 to -6.0 |

| LUMO | ~ -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

Note: These values are typical for similar aromatic amines and are subject to variation based on the specific computational method and level of theory employed. The relatively large HOMO-LUMO gap suggests good stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. rsc.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, confirming their nucleophilic character. A region of positive potential would be expected around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. The bromine atom, due to the "sigma-hole" phenomenon, can also exhibit a region of positive electrostatic potential along the extension of the C-Br bond, making it a potential halogen bond donor. nih.govnih.gov The phenyl ring would show a relatively neutral potential, while the carbon atom attached to the bromine might exhibit a slightly positive character, making it a site for nucleophilic substitution. nih.govCurrent time information in Pasuruan, ID.

Reaction Mechanism Studies and Pathway Elucidation

Theoretical chemistry also plays a vital role in understanding the mechanisms of chemical reactions involving this compound. By modeling potential reaction pathways, chemists can gain insights into the feasibility of a reaction, identify key intermediates and transition states, and predict the final products.

Mechanistic Pathways of Halogenation and Cross-Coupling Reactions (e.g., SNAr pathways)

The bromine atom on the pyridine ring of this compound is a key functional group that can participate in various reactions, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, the bromide ion). wikipedia.org The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this type of reaction by stabilizing the negative charge of the Meisenheimer complex. pearson.com Theoretical studies can model the energy profile of the SNAr pathway, confirming the structure of the Meisenheimer intermediate and calculating the activation energy for the reaction.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, provide a versatile method for forming new carbon-carbon or carbon-nitrogen bonds at the position of the bromine atom. nih.gov The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the bromo-pyridine to the metal catalyst (e.g., palladium), transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com Computational studies can elucidate the energetics of each step in the catalytic cycle, providing a deeper understanding of the reaction mechanism. rsc.orgnih.gov

Transition State Analysis in Key Synthetic Steps

A crucial aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that connects reactants to products. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

For the synthesis of this compound or its subsequent reactions, computational chemists can use various algorithms to locate the transition state structures. For instance, in an SNAr reaction, the transition state would correspond to the formation or breakdown of the Meisenheimer complex. In a Suzuki coupling, transition states for the oxidative addition and reductive elimination steps can be calculated.

Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that complement experimental data. One of the most prominent methods in this domain is the Gauge-Including Atomic Orbital (GIAO) method, which is widely used for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. gaussian.com This method is particularly useful in the structural elucidation of complex organic molecules like this compound.

The GIAO method, a form of density functional theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. gaussian.comnih.gov These shielding tensors are then used to predict the chemical shifts that would be observed in an NMR experiment. For this compound, this predictive power is crucial for assigning the signals in its 1H and 13C NMR spectra to specific atoms within the molecule. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. nih.gov Studies on related heterocyclic systems have demonstrated that methods like B3LYP with basis sets such as 6-311++G(d,p) can provide reliable predictions of chemical shifts. figshare.com

The application of GIAO calculations would allow researchers to create a theoretical NMR spectrum for this compound. This theoretical spectrum can be compared with the experimental spectrum to confirm the structure of the compound and to resolve any ambiguities in signal assignment. Furthermore, computational predictions can help in understanding the electronic environment of each atom, providing insights into how the substituent groups (the bromo, phenyl, and amino groups) influence the chemical shifts of the pyridine ring protons and carbons.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a GIAO calculation for this compound. The predicted chemical shifts are essential for distinguishing between different isomers and for confirming the successful synthesis of the target compound.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound using the GIAO method. (Note: The following data is illustrative and represents typical outputs of such a computational study.)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C2 | - | 158.5 |

| C3 | 6.85 | 108.2 |

| C4 | 7.60 | 140.1 |

| C5 | - | 115.7 |

| C6 | - | 155.3 |

| C1' (Phenyl) | - | 138.9 |

| C2'/C6' (Phenyl) | 7.50 | 128.8 |

| C3'/C5' (Phenyl) | 7.42 | 129.5 |

| C4' (Phenyl) | 7.35 | 128.4 |

| NH2 | 5.50 | - |

Molecular Modeling and Dynamics Simulations for Structural Insights and Interactions

Molecular modeling and molecular dynamics (MD) simulations are indispensable computational techniques for gaining a deeper understanding of the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules like this compound. These methods are particularly valuable in the context of drug design and materials science, where the dynamic behavior of a molecule can dictate its function.

Molecular modeling begins with the construction of a 3D model of the molecule. This can be done using standard bond lengths and angles, or by using crystallographic data if available. Once a model is built, energy minimization is performed to find the most stable conformation of the molecule. For this compound, this would involve determining the preferred orientation of the phenyl group relative to the pyridine ring and the conformation of the amino group.

Molecular dynamics simulations take this a step further by simulating the movement of the atoms and bonds in the molecule over time. nih.gov This provides a dynamic picture of the molecule's behavior, revealing its conformational landscape and how it might interact with other molecules, such as a biological target or a solvent. For instance, an MD simulation could show how this compound might bind to the active site of an enzyme, providing insights into the key interactions that stabilize the complex. nih.gov The stability of such a complex can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) over the course of the simulation. nih.gov

These simulations can also be used to study the interactions of this compound with other molecules. For example, by simulating the molecule in a box of water molecules, one can study its solvation properties and how it might behave in an aqueous environment. This is crucial for understanding its solubility and potential for formulation into a drug.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound. (Note: The following data is illustrative and represents typical outputs of such a computational study.)

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Average RMSD of Protein-Ligand Complex | 2.5 Å |

| Key Interacting Residues in a Hypothetical Active Site | Phe494, Arg557, Ile550 |

| Predominant Interaction Types | Hydrogen bonding, pi-pi stacking |

In Silico Structure-Activity Relationship (SAR) Prediction and Analysis

In silico structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, allowing for the prediction of the biological activity of a compound based on its chemical structure. researchgate.net For this compound, in silico SAR can be employed to predict its potential as a therapeutic agent and to guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico SAR. frontiersin.org These are mathematical models that correlate the chemical properties of a series of compounds with their biological activities. By developing a QSAR model for a class of compounds that includes this compound, it is possible to predict the activity of new, unsynthesized derivatives. This can save significant time and resources in the drug discovery process by prioritizing the synthesis of the most promising compounds. tandfonline.comnih.gov

The insights gained from SAR and QSAR studies can be used to rationally design new molecules with improved properties. For example, if it is found that a larger substituent at the 6-position of the pyridine ring leads to increased activity, new analogs with different groups at this position could be designed and evaluated in silico before being synthesized.

Table 3: Hypothetical In Silico SAR Data for Derivatives of this compound. (Note: The following data is illustrative and represents typical outputs of such a computational study.)

| Compound | R-Group at C6 | Predicted IC50 (µM) | Key Predicted Interactions |

| This compound | Phenyl | 5.2 | H-bond with Ser12, Pi-stacking with Phe88 |

| 5-Bromo-6-(4-fluorophenyl)-pyridin-2-ylamine | 4-Fluorophenyl | 2.8 | H-bond with Ser12, Halogen bond with Leu45 |

| 5-Bromo-6-(4-methoxyphenyl)-pyridin-2-ylamine | 4-Methoxyphenyl | 8.1 | H-bond with Ser12, Steric clash with Val90 |

| 5-Bromo-6-methyl-pyridin-2-ylamine | Methyl | 15.6 | H-bond with Ser12 |

Reactivity Profiles and Chemical Transformations of 5 Bromo 6 Phenyl Pyridin 2 Ylamine

Reactions at the Bromine Substituent

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for functionalization, enabling the introduction of a wide array of substituents through various chemical reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While nucleophilic aromatic substitution (SNAr) is a common reaction for halopyridines, particularly when the halogen is at the 2- or 4-position and activated by electron-withdrawing groups, specific examples involving 5-Bromo-6-phenyl-pyridin-2-ylamine are not extensively documented in publicly available literature. In principle, the pyridine nitrogen atom provides some activation for nucleophilic attack, but the position of the bromine (meta to the nitrogen) is less favorable than ortho or para positions. jocpr.com Reactions with strong nucleophiles under forcing conditions, such as high temperatures, might be expected to displace the bromide. jocpr.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are widely used to form new carbon-carbon and carbon-heteroatom bonds. This represents the most significant and well-documented area of reactivity for this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester. This reaction is fundamental in synthesizing biaryl compounds. While general procedures for Suzuki couplings on bromopyridines are common, specific conditions can be optimized for substrates like this compound. jocpr.comresearchgate.net The amino group can sometimes interfere with the catalytic cycle, necessitating its protection or the use of specific ligand/base combinations to achieve high yields. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aminopyridines (Note: This table represents typical conditions for analogous compounds, as specific data for this compound is limited in peer-reviewed literature.)

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ (internal) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 |

Data derived from analogous reactions reported in the literature. researchgate.netnih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylated pyridine derivative. nih.gov These products are valuable intermediates for the synthesis of various heterocyclic compounds. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. Current time information in Winnipeg, CA.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This allows for the synthesis of di- and tri-aminopyridine derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for a successful transformation and depends on the nature of the coupling partners. nih.gov

Reduction and Oxidation Pathways involving the C-Br Bond

The carbon-bromine bond can be removed (reduced) to install a hydrogen atom in its place. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by using hydride reagents. This transformation is useful if the bromine atom was used as a directing group or for a specific coupling reaction and is no longer needed in the final molecule. Conversely, direct oxidation of the C-Br bond is not a typical reaction pathway.

Reactivity of the Pyridine Nitrogen Atom (e.g., Coordination Chemistry)

The nitrogen atom of the pyridine ring is basic and can act as a ligand in coordination chemistry, forming complexes with various transition metals. The lone pair of electrons on the nitrogen can coordinate to a metal center. The 2-amino group can also participate in chelation, forming a stable bidentate ligand with the pyridine nitrogen. Such coordination compounds are of interest in catalysis and materials science. Furthermore, the pyridine nitrogen can be alkylated to form pyridinium (B92312) salts or oxidized to form N-oxides, which can alter the reactivity of the entire ring system.

Transformations Involving the Amino Group (e.g., Amide Formation, Alkylation, Cyclization)

The primary amino group at the 2-position is a versatile functional handle for a variety of chemical transformations.

Amide Formation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) yields N-(5-bromo-6-phenylpyridin-2-yl)acetamide. researchgate.net This transformation is often used as a protecting strategy or to introduce new functional groups.

Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents. This can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and stoichiometry of the reagents.

Cyclization: The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This is a crucial application of this compound in medicinal chemistry. The cyclization is typically achieved by reacting the aminopyridine with a suitable three-carbon electrophile or a combination of reagents that build the pyrimidine (B1678525) ring. For example, condensation with compounds like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by reaction with another component can lead to the fused ring system. These pyrido[2,3-d]pyrimidine (B1209978) scaffolds are core structures in many biologically active molecules, including kinase inhibitors. nih.gov

Table 2: Cyclization Reaction to form Pyrido[2,3-d]pyrimidines (Note: This table describes a general, widely used synthetic route for this class of compounds.)

| Reagent 1 | Reagent 2 / Conditions | Product Type |

| Dimethylformamide dimethyl acetal (DMF-DMA) | Subsequent reaction with a second component (e.g., an amine or activated methylene (B1212753) compound) and a base. | Substituted Pyrido[2,3-d]pyrimidines |

| Diethyl malonate | Strong base (e.g., NaOEt) | Pyrido[2,3-d]pyrimidine-dione |

Electrophilic and Nucleophilic Reactions on the Phenyl Ring

The reactivity of the pendant phenyl ring is generally lower than that of the substituted pyridine core. The pyridine ring acts as a deactivating group, making electrophilic aromatic substitution on the phenyl ring more difficult than on benzene (B151609) itself. Any substitution would likely be directed to the meta position relative to the point of attachment to the pyridine, although harsh conditions would be required.

Conversely, nucleophilic attack on the unsubstituted phenyl ring is highly unlikely unless it is activated by strong electron-withdrawing groups, which are not present in this molecule. Therefore, for practical synthetic purposes, the phenyl ring is typically considered inert under the conditions used to modify the pyridine core.

Cyclization Reactions and Annulation to Form Fused Heterocyclic Systems

The transformation of 2-aminopyridine derivatives into the fused imidazo[1,2-a]pyridine (B132010) scaffold is a prominent and well-documented strategy in heterocyclic chemistry. This is typically achieved through condensation with α-halocarbonyl compounds, a reaction that proceeds via initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization involving the exocyclic amino group.

In the context of this compound, this cyclization is a key transformation for creating more complex molecular architectures. The reaction of this compound with α-haloketones, such as ethyl bromopyruvate, initiates the formation of a fused five-membered imidazole (B134444) ring onto the pyridine core. This annulation process results in the formation of 7-bromo-6-phenyl-imidazo[1,2-a]pyridine derivatives. The general mechanism involves the pyridine nitrogen of the starting material acting as a nucleophile to displace the bromide from the α-haloketone. The resulting intermediate then undergoes an intramolecular condensation, where the 2-amino group attacks the carbonyl carbon, leading to cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine system.

The substituents on the parent molecule, namely the bromo and phenyl groups at positions 5 and 6 respectively, are carried into the final fused product, becoming features at the 7- and 6-positions of the imidazo[1,2-a]pyridine ring system. These groups can be crucial for tuning the electronic properties of the molecule or for serving as handles for further functionalization in more complex synthetic sequences.

Detailed research has demonstrated the utility of this approach. For example, the synthesis of ethyl 7-bromo-6-phenylimidazo[1,2-a]pyridine-2-carboxylate is accomplished by reacting this compound with ethyl 3-bromo-2-oxopropanoate. This reaction provides a direct route to a functionally rich fused heterocyclic system.

Below is a table summarizing a key cyclization reaction of this compound.

| Starting Material | Reagent | Product |

| This compound | Ethyl 3-bromo-2-oxopropanoate | Ethyl 7-bromo-6-phenylimidazo[1,2-a]pyridine-2-carboxylate |

This foundational reaction underscores the importance of this compound as a building block for accessing diverse fused heterocyclic compounds, which are scaffolds for the development of new chemical entities with potential applications in various fields of chemistry.

No Publicly Available Data on the Specific Biological Activities of this compound

Following a comprehensive search of available scientific literature, no specific data was found regarding the mechanistic aspects of biological activities and structure-activity relationships for the chemical compound this compound and its direct derivatives within the scope of the requested outline.

Extensive searches were conducted to locate in vitro studies on the inhibition of kinases such as JAK1, JAK2, and DLK, as well as other enzymes like alkaline phosphatase and topoisomerase I by this compound. Similarly, investigations into its receptor binding, signaling pathway modulation, and the specific structure-activity relationship conferred by the bromine substitution did not yield any relevant research findings for this particular compound.

While the broader class of substituted phenyl-pyridin-2-ylamines has been explored in medicinal chemistry for various therapeutic targets, including kinase and nitric oxide synthase inhibition, the specific compound of interest, this compound, does not appear to be a subject of published research in these areas.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on this compound. The requested data tables and detailed research findings on its enzyme inhibition, receptor binding, and structure-activity relationships are not available in the public domain.

Mechanistic Aspects of Biological Activities and Structure Activity Relationships Sar of 5 Bromo 6 Phenyl Pyridin 2 Ylamine and Its Derivatives Non Clinical Focus

Structure-Activity Relationship (SAR) Elucidation

Influence of Phenyl Group Modifications on Activity and Selectivity

The substitution pattern on the phenyl ring of 5-Bromo-6-phenyl-pyridin-2-ylamine and its derivatives plays a critical role in determining their biological activity and selectivity. The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its biological targets.

In a study on thieno[2,3-b]pyridines with a phenylacetamide moiety, it was found that only derivatives with a cyano (-CN) group, an electron-withdrawing substituent, on the phenyl ring demonstrated the ability to decrease the expression of the FOXM1 protein in a triple-negative breast cancer cell line. nih.gov This suggests that the electronic effect of the cyano group, in combination with a halogen, is favorable for inhibitory activity. nih.gov Conversely, derivatives with a trifluoromethyl (-CF3) or a methyl (-CH3) group at the same position were found to be inactive in vitro, highlighting the specific electronic requirements for activity. nih.gov

The position of the substituent on the phenyl ring is also crucial. For instance, in a series of 4-amino-5,7-disubstituted pyridopyrimidines, a derivative with a bromine atom at the meta-position (3-position) of the phenyl ring was identified as a key structural element for potent, orally efficacious adenosine (B11128) kinase inhibitors. nih.gov This indicates that both the nature and the location of the substituent on the phenyl ring are pivotal for the desired biological effect.

Role of the Pyridine (B92270) Nitrogen and Amino Group in Biological Interaction

The pyridine nitrogen and the amino group are fundamental components of the this compound scaffold, contributing significantly to its biological interactions. The pyridine nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor, a crucial interaction in many biological systems.

Studies on artificial receptors have underscored the importance of pyridine nitrogen atoms in molecular recognition. researchgate.netnih.gov Receptors with a higher number of nitrogen atoms in their binding clefts generally exhibit stronger binding to guest molecules, highlighting the role of hydrogen bonding in complex stability. researchgate.netnih.gov In the context of this compound and its derivatives, the pyridine nitrogen is likely involved in forming hydrogen bonds with amino acid residues in the active site of target enzymes or receptors. This interaction helps to orient the molecule correctly for optimal binding and subsequent biological activity.

The amino group, on the other hand, can act as a hydrogen bond donor. This is a common feature in many biologically active molecules that interact with proteins and nucleic acids. researchgate.net The amino group can form hydrogen bonds with backbone carbonyls or acidic side chains of amino acids, further anchoring the molecule in the binding pocket.

Cellular Studies (In Vitro)

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7)

Derivatives of the 2-aminopyridine (B139424) scaffold have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. The estrogen receptor-positive MCF-7 human breast cancer cell line is a frequently used model for evaluating the anticancer potential of these compounds. nih.gov

Studies on related thieno[2,3-d]pyrimidine (B153573) derivatives have shown promising results. For example, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates exhibited notable antiproliferative activity against the MCF-7 cell line. nih.gov One particular derivative showed an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov Another study on 5-arylthieno[2,3-d]pyrimidines reported cytotoxicity against MCF-7 cells with IC50 values in the nanomolar range. nih.gov

The mechanism of action for these compounds often involves the inhibition of key cellular pathways. For instance, some derivatives have been shown to inhibit the enzymatic activity of EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase), a critical player in cancer cell proliferation. nih.gov Furthermore, some compounds have been found to decrease the expression of the FOXM1 transcription factor, which is involved in cell cycle progression. nih.gov

It is important to note that the cytotoxic effects can be selective. For instance, 5-hydroxy-6,7,3',4',5'-pentamethoxyflavone, a related heterocyclic compound, was found to be selectively cytotoxic against various cancer cell lines, including monocytic lymphoma (U937), acute T cell leukemia (Jurkat), and chronic myelogenous leukemia (K562) cells, while showing no toxicity towards normal peripheral blood mononuclear cells. nih.gov This selectivity is a desirable characteristic for potential anticancer agents.

Table 1: Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives against MCF-7 Cells

| Compound | IC50 (µg/mL) | Selectivity Index (SI) vs. MCF-10A |

| Compound 2 | 4.3 ± 0.11 | 3.7 |

| Compound 3 | Not specified | 19.3 |

Data sourced from a study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates. nih.gov

Antimicrobial Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus)

The 2-aminopyridine scaffold is also a promising platform for the development of new antimicrobial agents. The rise of antibiotic resistance, particularly in pathogens like Staphylococcus aureus, has created an urgent need for novel antibacterial drugs. nih.gov

Derivatives of pyridine and related heterocyclic systems have shown good to strong antimicrobial activity against various microbial strains. researchgate.net For example, a series of newly synthesized pyridine and thienopyridine derivatives exhibited significant inhibition zones against Bacillus mycoides and Candida albicans. researchgate.net

Specifically, against Staphylococcus aureus, certain brominated compounds have demonstrated notable efficacy. For instance, 2,7-dibromophenanthrenequinone and 3,6-dibromophenanthrenequinone, which share the bromo-aromatic feature, showed promising minimum inhibitory concentrations (MICs) of 20 and 50 µg/mL, respectively. nih.gov These compounds were also found to inhibit biofilm formation in both methicillin-sensitive and methicillin-resistant S. aureus strains. nih.gov

The mechanism of antibacterial action for these types of compounds can be multifaceted. Some oxazolidinone derivatives, which can be structurally related to the 2-aminopyridine core, are known to inhibit bacterial protein synthesis at the initial stage. nih.gov Other compounds, like the bromophenanthrenequinones, have been shown to induce metabolic suppression and the generation of reactive oxygen species (ROS), leading to bacterial cell death. nih.gov

Table 2: Antimicrobial Activity of Selected Compounds against Staphylococcus aureus

| Compound | MIC (µg/mL) |

| 2,7-dibromophenanthrenequinone | 20 |

| 3,6-dibromophenanthrenequinone | 50 |

Data sourced from a study on bromophenanthrenequinones. nih.gov

Anti-inflammatory and Immunomodulatory Potentials in Preclinical Models

The 2-aminopyridine scaffold and its derivatives have also been investigated for their anti-inflammatory and immunomodulatory properties. Inflammation is a complex biological response implicated in a wide range of diseases.

Some pyridine derivatives have been shown to possess anti-inflammatory activity. researchgate.net For example, a study on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrated that some of these compounds exhibited analgesic and anti-inflammatory properties in a carrageenan-induced inflammation model. mdpi.com

In a preclinical model of acute pyelonephritis, a novel marine bromophenol derivative, LM49, demonstrated therapeutic effects through immunomodulation and anti-inflammation. nih.gov Although not a direct derivative of this compound, this study highlights the potential of brominated aromatic compounds in modulating the immune response. LM49 was found to inhibit inflammatory cell infiltration and reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov It also influenced the populations of CD4+ and CD8+ T cells, suggesting a direct effect on the adaptive immune system. nih.gov

Other immunomodulatory agents are also being explored in various disease models. For instance, minocycline, a tetracycline (B611298) antibiotic, has been shown to reduce microglial activation and proinflammatory cytokine production in animal models of Parkinson's disease. nih.gov This underscores the potential for small molecules to modulate neuroinflammatory processes.

Antioxidant Activities in In Vitro Assays

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Various in vitro assays are used to evaluate the antioxidant potential of chemical compounds. bohrium.com

Table 3: Common In Vitro Antioxidant Activity Assays

| Assay | Principle |

| β-carotene-linoleate | Measures the inhibition of β-carotene bleaching due to oxidation. |

| DPPH radical scavenging | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. |

| Phosphomolybdenum method | Measures the reduction of Mo(VI) to Mo(V) by the antioxidant compound. |

| Hydrogen peroxide scavenging | Measures the ability of a compound to scavenge hydrogen peroxide. |

Information compiled from various sources on antioxidant assays. nih.gov

Applications in Materials Science and Advanced Chemical Fields

Utilization as Ligands for Metal Complexes in Catalysis

The pyridine (B92270) nitrogen and the exocyclic amino group of aminopyridine derivatives allow them to act as effective ligands, forming stable complexes with a variety of transition metals. These metal complexes are central to the field of catalysis. Aminopyridines can function as mono-dentate or bidentate ligands, coordinating with metal centers to influence their electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity.

For instance, 2-aminopyridine (B139424) has been successfully used as a ligand in copper(I)-catalyzed cycloisomerization reactions, significantly improving reaction yields. acs.org In one study, the addition of 2-aminopyridine as a ligand to a CuI catalyst dramatically increased the yield of the desired product to 90% in just four hours. acs.org The ability of the aminopyridine ligand to stabilize the metal center and facilitate the catalytic cycle is crucial for this efficiency. acs.org

Furthermore, derivatives of aminopyridine have been incorporated into more complex ligand systems for metals such as Palladium(II), Platinum(II), Cobalt(II), Nickel(II), and Iron(III). While research may not always specify 5-bromo-6-phenyl-pyridin-2-ylamine, the general principles apply. The electronic nature of substituents on the pyridine ring, such as the electron-withdrawing bromine atom and the bulky phenyl group, can be used to fine-tune the properties of the resulting metal complex for specific catalytic applications.

| Metal Center | Ligand Type | Application/Finding | Reference |

|---|---|---|---|

| Copper(I) | 2-Aminopyridine | Improved yields in skeletal rearrangement-driven cycloisomerization of 1,11-diynes. | acs.org |

| Palladium(II) / Platinum(II) | Substituted 1-(2-pyridyl)imidazo[1,5-a]pyridines | Formation of stable N,N-bidentate chelate complexes. | mdpi.com |

| Nickel(II) / Copper(I) / Silver(I) | Pyridine | Synthesis of coordination complexes with varying geometries. | nih.gov |

| Iron | Silyl aminopyridine (SAP) ligands | Stabilization of unique triiron complexes known as extended metal atom chains (EMACs). | nih.gov |

Components in the Development of Functional Polymers and Controlled Network Architectures

Functionalized aminopyridines are valuable monomers for creating polymers with specific properties. The amino group provides a site for derivatization or polymerization, allowing the pyridine moiety to be incorporated into a polymer backbone or as a side chain.

One study demonstrated the synthesis and radical homopolymerization of p-aminopyridine methacrylate. researchgate.net The research found that this monomer polymerizes at a higher rate than methyl methacrylate, indicating the influence of the aminopyridine group on the reactivity of the vinyl group. researchgate.net The resulting polymer retains the aminopyridine substituents in the side macro chain, making their functional properties, such as antimicrobial activity, available. researchgate.net

Another approach involves grafting aminopyridine derivatives onto existing polymer structures. In one synthesis, a copolymer of acrylic acid and styrene (B11656) was functionalized by grafting a substituted aromatic 2-aminopyridine via the Hantzsch reaction. mdpi.com This method not only incorporates the pyridine unit but also enhances the thermal stability and solubility of the polymer, in addition to imparting strong blue fluorescence. mdpi.com The ability to form such polymer assemblies opens pathways to materials with combined structural and functional attributes. mdpi.com Given its structure, this compound could similarly be derivatized into a monomer or grafted onto a polymer, with the bromo- and phenyl- groups offering further possibilities for post-polymerization modification or influencing the polymer's bulk properties.

Exploration in Chemosensors and Luminous Materials

The rigid, π-conjugated electronic systems found in aromatic and heterocyclic compounds are often the basis for luminescent materials. The complexation of such ligands with metal or semi-metal elements is a common strategy to construct highly emissive molecules. acs.org Boron β-diketonate complexes, for example, are known as versatile units for creating luminescent materials, including polymers. acs.org

Compounds containing phenyl-pyridine structures are of particular interest. For instance, a series of 2,4,6-triphenylpyridine (B1295210) derivatives containing 1,8-naphthalimide (B145957) groups have been synthesized and shown to be novel fluorescent materials. chemicalbook.com Similarly, pyridine-based polymers have been shown to exhibit strong fluorescence. mdpi.com A grafted co-polymer containing a 2-aminopyridine derivative emitted strong blue fluorescence, with a broad emission band between 300 and 550 nm. mdpi.com This fluorescence is a direct result of the unique structure of the nitrogen-based heterocycles incorporated into the polymer. mdpi.com The this compound scaffold, with its extended conjugation from the phenyl group, is a promising candidate for designing new luminous materials and chemosensors, where changes in the environment could modulate its fluorescent properties.

Development of Fluorescent Probes based on Aminopyridine Scaffolds

The inherent fluorescence of the aminopyridine scaffold makes it an excellent starting point for the design of fluorescent probes for biological and chemical sensing. Unsubstituted pyridin-2-amine itself has a high fluorescence quantum yield and its small size is advantageous for applications in biological environments. researchgate.net Despite this potential, the synthesis and study of highly substituted aminopyridines for their fluorescent properties are less common. researchgate.net